2-(4-methoxyphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-METHOXYPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: is a complex organic compound that features a combination of methoxyphenoxy, methylphenyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-METHOXYPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxyphenol and 4-methylphenylamine, followed by their reaction with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophenyl groups.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development .
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 2-(4-Methylphenyl)thiophene
- 2-Methoxyphenyl isocyanate
Comparison: Compared to these similar compounds, 2-(4-METHOXYPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C21H21NO3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21NO3S/c1-16-5-7-17(8-6-16)22(14-20-4-3-13-26-20)21(23)15-25-19-11-9-18(24-2)10-12-19/h3-13H,14-15H2,1-2H3 |
InChI Key |
RKVPMFXROACQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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